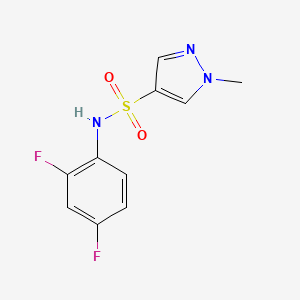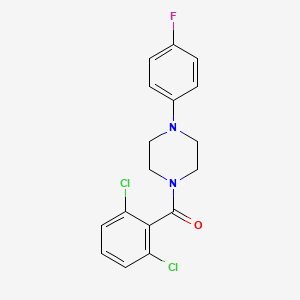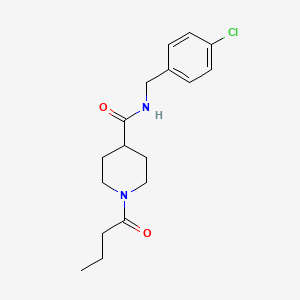
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide (DFMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and agricultural sciences. DFMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact mechanism of action of this compound in the inhibition of pro-inflammatory cytokines is not fully understood, but it is thought to involve the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the body fluids. This compound also inhibits the growth of cancer cells, leading to a decrease in tumor size and an increase in survival rates. This compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation and an improvement in symptoms of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of sulfonamides in enzyme inhibition. Another advantage is that it exhibits antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. One limitation is that it may exhibit cytotoxic effects at high concentrations, making it difficult to use in cell culture experiments. Another limitation is that it may have off-target effects, leading to unwanted side effects.
Orientations Futures
There are several future directions for the study of N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of the role of this compound in the inhibition of other enzymes and their potential applications in various fields. Another direction is the study of the molecular mechanism of action of this compound in the inhibition of pro-inflammatory cytokines. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans is an important future direction.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide can be synthesized using various methods, including the reaction of 2,4-difluoroaniline with methyl isocyanate, followed by reaction with sulfuric acid and pyrazole. Another method involves the reaction of 2,4-difluoroaniline with methyl isocyanate, followed by reaction with pyrazole-4-sulfonyl chloride. This compound can also be synthesized using the reaction of 2,4-difluoroaniline with pyrazole-4-sulfonyl chloride, followed by reaction with methylamine.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit antitumor and anti-inflammatory properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, this compound has been used as a tool to study the role of sulfonamides in enzyme inhibition. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been used to study the role of sulfonamides in the inhibition of bacterial enzymes.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O2S/c1-15-6-8(5-13-15)18(16,17)14-10-3-2-7(11)4-9(10)12/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHRDICLGVLROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6026502.png)

![6-ethyl-9-hydroxy-5-methyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6026518.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B6026524.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6026530.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)

![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6026574.png)
![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)

![2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6026618.png)
![ethyl 4-[3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B6026636.png)